16-Keto aspergillimide

Beschreibung

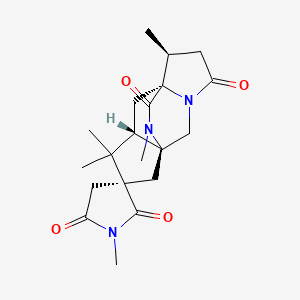

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H27N3O4 |

|---|---|

Molekulargewicht |

373.4 g/mol |

IUPAC-Name |

(1S,6S,7R,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone |

InChI |

InChI=1S/C20H27N3O4/c1-11-6-13(24)23-10-19-9-18(8-14(25)21(4)15(18)26)17(2,3)12(19)7-20(11,23)16(27)22(19)5/h11-12H,6-10H2,1-5H3/t11-,12-,18-,19+,20+/m0/s1 |

InChI-Schlüssel |

YAYKUKWEFJDSJG-CQTZQYROSA-N |

Isomerische SMILES |

C[C@H]1CC(=O)N2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C |

Kanonische SMILES |

CC1CC(=O)N2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C |

Synonyme |

16-keto-aspergillimide 16-ketoaspergillimide SB 202327 SB-202327 SB202327 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 16-Keto Aspergillimide: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Keto aspergillimide is a natural product isolated from the fungus Aspergillus japonicus (strain IMI 337664) that has garnered attention for its potential as an anthelmintic agent.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on presenting key data and experimental methodologies relevant to researchers in the fields of natural product chemistry, parasitology, and drug development.

Chemical Structure and Physicochemical Properties

This compound, also known as SB202327, is a complex alkaloid with the molecular formula C₂₀H₂₇N₃O₄ and a molecular weight of 373.46 g/mol .[1] Its chemical structure is characterized by a polycyclic system featuring a diketopiperazine ring, a pyrrolidine ring, and a cyclohexenone moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₇N₃O₄ | [1] |

| Molecular Weight | 373.46 g/mol | [1] |

| CAS Number | 199784-50-4 | [1][3] |

| Appearance | White solid | [1] |

| Melting Point | >300 °C | [1] |

| Purity (by HPLC) | >98% | [1] |

| Solubility | Soluble in ethanol (1 mg/ml), methanol (1 mg/ml), and DMSO.[1] |

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. While the complete raw data is extensive, a summary of the key spectroscopic features is presented below.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Characteristic signals for methyl groups, methylene protons, and methine protons within the complex ring system. |

| ¹³C NMR | Resonances corresponding to carbonyl carbons in the keto and amide functionalities, as well as sp² and sp³ hybridized carbons of the cyclic framework. |

| Mass Spectrometry | A molecular ion peak consistent with the molecular formula C₂₀H₂₇N₃O₄. |

| Infrared (IR) Spectroscopy | Absorption bands indicative of carbonyl groups (C=O) from the ketone and amide moieties, as well as N-H and C-H stretching vibrations. |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on standard methods for the isolation of fungal metabolites. The specific details for this compound are proprietary to the initial discovery but would follow a similar workflow.

-

Fermentation: Aspergillus japonicus strain IMI 337664 is cultured in a suitable liquid medium under controlled conditions to promote the production of secondary metabolites.

-

Extraction: The fungal mycelium and the fermentation broth are separated. The mycelium is typically extracted with a polar organic solvent like acetone or methanol. The broth is extracted with a water-immiscible organic solvent such as ethyl acetate.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves initial fractionation on a silica gel column followed by further purification using high-performance liquid chromatography (HPLC) to isolate the pure this compound.

In Vitro Anthelmintic Activity Assay against Trichostrongylus colubriformis**

The anthelmintic activity of this compound has been evaluated against the nematode Trichostrongylus colubriformis. A standard in vitro assay to determine such activity is outlined below.

-

Parasite Collection: Adult Trichostrongylus colubriformis are collected from the intestines of infected host animals (e.g., gerbils)[1].

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to a range of test concentrations.

-

Incubation: A defined number of adult worms are placed in each well of a microtiter plate containing the different concentrations of the test compound. The plates are incubated at 37°C.

-

Motility Assessment: After a set incubation period, the motility of the worms is observed under a microscope. The percentage of motile worms at each concentration is recorded.

-

Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), which represents the concentration of the compound required to inhibit 50% of worm motility.

Biological Activity and Potential Mechanism of Action

This compound has demonstrated in vitro anthelmintic activity against adult Trichostrongylus colubriformis.[1] However, in vivo activity was not observed in the initial studies.[1]

The precise mechanism of action for this compound has not been fully elucidated. However, the mechanisms of action for many anthelmintic drugs are known and provide potential avenues for investigation.[4][5][6][7][8] These can be broadly categorized as follows:

-

Disruption of Microtubule Function: Some anthelmintics, like the benzimidazoles, bind to the protein tubulin, preventing its polymerization into microtubules.[4][8] This disrupts essential cellular processes in the parasite.

-

Neuromuscular Paralysis: Other classes of anthelmintics act on the neuromuscular system of the parasite.

-

Nicotinic Acetylcholine Receptor Agonists: Compounds like levamisole cause spastic paralysis by persistently activating nicotinic acetylcholine receptors.[5]

-

GABA Receptor Agonists: Piperazine, for instance, causes flaccid paralysis by agonizing GABA receptors.[5]

-

Glutamate-gated Chloride Channel Modulators: Avermectins induce paralysis by opening these channels.[5]

-

-

Inhibition of Energy Metabolism: Some anthelmintics interfere with the parasite's energy production pathways.

Further research is required to determine which, if any, of these pathways are targeted by this compound.

Conclusion and Future Directions

This compound is a structurally interesting natural product with demonstrated in vitro anthelmintic activity. This guide has summarized its known chemical and biological properties and provided an overview of the experimental methodologies used in its study. Future research should focus on elucidating its precise mechanism of action, which could lead to the development of new and more effective anthelmintic drugs. Furthermore, medicinal chemistry efforts could be directed towards synthesizing analogs of this compound to improve its in vivo efficacy and pharmacokinetic profile. The lack of in vivo activity in initial studies suggests that factors such as metabolic instability or poor absorption may need to be addressed in future drug development efforts.

References

- 1. biolinks.co.jp [biolinks.co.jp]

- 2. Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides PMID: 9402989 | MCE [medchemexpress.cn]

- 3. This compound - Immunomart [immunomart.org]

- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 5. scispace.com [scispace.com]

- 6. Anthelmintics drugs classification,history,mechanism of action and adverse effect | PPTX [slideshare.net]

- 7. Anthelmintic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 16-Keto Aspergillimide: A Technical Overview of its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of 16-Keto aspergillimide, a notable anthelmintic agent. While the initial query suggested its origin from Aspergillus japonicus, extensive literature review clarifies that this compound was, in fact, isolated from the fungal strain Aspergillus sp. IMI 337664 . This document will synthesize the publicly available data, detail generalized experimental protocols relevant to the isolation of fungal secondary metabolites, and present this information in a structured format for ease of comparison and understanding.

Core Data Presentation

The following table summarizes the key quantitative and qualitative data available for this compound, also known by its synonym SB202327. It is important to note that detailed quantitative data such as fermentation yield and purity are not publicly available and are likely contained within the primary research publication.

| Parameter | Data | Reference |

| Compound Name | This compound | [1] |

| Synonym | SB202327 | [1] |

| Source Organism | Aspergillus sp. IMI 337664 | [1] |

| Molecular Formula | C₂₀H₂₇N₃O₄ | [2] |

| Molecular Weight | 373.45 g/mol | [2] |

| Biological Activity | Anthelmintic | [1] |

| Primary Publication | Banks, R. M., et al. (1997). Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides. The Journal of Antibiotics, 50(10), 840-846. | [1] |

Experimental Protocols

Due to the inaccessibility of the full text of the primary research article by Banks et al. (1997), the specific, detailed experimental protocols for the fermentation, extraction, and purification of this compound cannot be provided. However, a generalized methodology typically employed for the isolation of secondary metabolites from fungal cultures is outlined below. This protocol is based on established practices in natural product chemistry.[3][4][5]

Fungal Fermentation

-

Culture Initiation: A pure culture of Aspergillus sp. IMI 337664 is initiated from a stock culture onto a suitable agar medium, such as Potato Dextrose Agar (PDA), and incubated until sufficient sporulation is observed.

-

Seed Culture: Spores are harvested and used to inoculate a liquid seed medium in a shake flask. The seed culture is incubated to allow for mycelial growth.

-

Production Culture: The seed culture is then transferred to a larger volume production medium. The composition of this medium is critical for the optimal production of secondary metabolites and is often determined through media screening and optimization experiments. Fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of this compound.

Extraction of Secondary Metabolites

-

Harvesting: After the fermentation period, the fungal biomass (mycelia) is separated from the culture broth by filtration or centrifugation.

-

Mycelial Extraction: The mycelia are typically extracted with a polar organic solvent such as methanol or acetone to extract intracellular metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Broth Extraction: The culture filtrate is subjected to liquid-liquid extraction with an immiscible organic solvent, commonly ethyl acetate, to recover extracellular metabolites. The organic phase is then concentrated to dryness.

Purification of this compound

The crude extracts from both the mycelia and the broth are then subjected to a series of chromatographic techniques to isolate the target compound.

-

Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over a stationary phase like silica gel, eluting with a gradient of solvents of increasing polarity.

-

Further Purification: Fractions showing the desired biological activity (in this case, anthelmintic activity) are then further purified using techniques such as High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable mobile phase.

-

Final Purity Check: The purity of the isolated this compound is assessed by analytical HPLC and its structure is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of a fungal secondary metabolite like this compound.

Hypothetical Signaling Pathway for Anthelmintic Activity

Information regarding the specific signaling pathways affected by this compound is not available in the public domain. The following diagram represents a hypothetical signaling pathway that could be involved in the anthelmintic mode of action, targeting neuromuscular function in helminths, a common mechanism for such agents.

References

- 1. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Products Are a Promising Source for Anthelmintic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Purification of Natural Products from Microbial Cultures | Springer Nature Experiments [experiments.springernature.com]

- 4. Isolation of Bioactive Metabolites from Soil Derived Fungus-Aspergillus fumigatus [mdpi.com]

- 5. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

16-Keto aspergillimide CAS Registry Number 199784-50-4.

CAS Registry Number: 199784-50-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Keto aspergillimide is a fungal metabolite isolated from Aspergillus japonicus. It belongs to the aspergillimide class of compounds and has demonstrated anthelmintic properties in laboratory studies. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activity, and the experimental methods used for its evaluation. Due to the limited availability of public domain information, this guide also highlights areas where further research is needed to fully characterize its therapeutic potential.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Registry Number | 199784-50-4 | [General] |

| Molecular Formula | C₂₀H₂₇N₃O₄ | [General] |

| Molecular Weight | 373.45 g/mol | [General] |

| Appearance | White solid | [General] |

| Solubility | Soluble in DMSO, methanol, and ethanol | [General] |

| Source Organism | Aspergillus japonicus (Strain IMI 337664) | [1] |

Biological Activity: Anthelmintic Properties

The primary reported biological activity of this compound is its effect against parasitic nematodes.

In Vitro Efficacy

Initial studies revealed that this compound exhibits potent activity against the larval stage of the gastrointestinal nematode Trichostrongylus colubriformis in laboratory-based assays.[1]

In Vivo Studies

Despite its promising in vitro results, this compound did not demonstrate efficacy in in vivo models.[1] The reasons for this lack of in vivo activity have not been publicly detailed but could be related to factors such as poor bioavailability, rapid metabolism, or target inaccessibility in a live host.

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, structurally related compounds, the paraherquamides, are known to act as antagonists of nicotinic acetylcholine receptors in nematodes, leading to paralysis.[2][3] It is plausible that this compound shares a similar mode of action, though further research is required for confirmation.

A proposed workflow for investigating the mechanism of action is presented below.

Caption: Proposed workflow for elucidating the mechanism of action.

Experimental Protocols

Detailed experimental protocols from the original research by Banks et al. (1997) are not fully available in the public domain. However, based on standard practices for anthelmintic drug discovery, the following methodologies are likely to have been employed.

Fermentation and Isolation

The production of this compound would involve the fermentation of Aspergillus japonicus in a suitable liquid culture medium, followed by extraction of the fungal biomass and culture broth with organic solvents. Purification would typically be achieved through a series of chromatographic techniques.

A generalized workflow for this process is as follows:

Caption: Generalized workflow for isolation and purification.

In Vitro Anthelmintic Assay (Trichostrongylus colubriformis)

The in vitro activity of this compound was likely assessed using a larval motility or development assay.

-

Organism: Trichostrongylus colubriformis third-stage larvae (L3).

-

Assay Principle: L3 larvae are incubated in a multi-well plate format with varying concentrations of the test compound. The effect on larval motility or development to the fourth larval stage (L4) is observed over a set period.

-

General Procedure:

-

Prepare a suspension of T. colubriformis L3 larvae in a suitable buffer or culture medium.

-

Dispense the larval suspension into the wells of a microtiter plate.

-

Add serial dilutions of this compound to the wells. Include appropriate positive (e.g., ivermectin, levamisole) and negative (solvent vehicle) controls.

-

Incubate the plates at a controlled temperature (e.g., 37°C).

-

Assess larval motility at various time points (e.g., 24, 48, 72 hours) under a microscope. Motility can be scored visually or quantified using automated tracking systems.

-

Alternatively, for a larval development assay, assess the percentage of larvae that have developed to the L4 stage after a longer incubation period.

-

-

Data Analysis: The concentration of the compound that inhibits motility or development by 50% (IC₅₀) is calculated.

Signaling Pathways

There is currently no published data detailing the specific signaling pathways affected by this compound. Should its mechanism of action as a cholinergic antagonist be confirmed, it would be expected to interfere with neurotransmission in nematodes.

The hypothetical signaling cascade is depicted below:

Caption: Hypothetical signaling pathway targeted by this compound.

Future Research Directions

The existing data on this compound provides a foundation for further investigation. Key areas for future research include:

-

Total Synthesis: Development of a synthetic route would enable the production of larger quantities for extensive biological testing and the generation of analogs with improved properties.

-

Mechanism of Action Studies: Definitive experiments to confirm the molecular target and mechanism of action are crucial.

-

Pharmacokinetic Profiling: A detailed investigation into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is needed to understand its lack of in vivo efficacy.

-

Analog Synthesis and Structure-Activity Relationship (SAR) Studies: Modification of the core structure could lead to the development of derivatives with enhanced potency and improved pharmacokinetic profiles.

-

Broad-Spectrum Bioactivity Screening: Testing against a wider range of parasitic nematodes, as well as other pathogens (e.g., fungi, bacteria, protozoa) and cancer cell lines, could uncover novel therapeutic applications.

Conclusion

This compound is a natural product with demonstrated in vitro anthelmintic activity. While its development as a therapeutic agent has been hampered by a lack of in vivo efficacy, its unique chemical structure warrants further investigation. A deeper understanding of its mechanism of action and pharmacokinetic properties, potentially through synthetic chemistry and advanced biological screening, could unlock the therapeutic potential of the aspergillimide scaffold.

References

16-Keto Aspergillimide: A Technical Guide to its Natural Occurrence, Producing Strains, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Keto aspergillimide is a fungal secondary metabolite belonging to the paraherquamide class of complex indole alkaloids. First identified from an Aspergillus species, this compound has garnered interest due to its significant anthelmintic properties. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its known producing fungal strains, and a detailed examination of its proposed biosynthesis and mechanism of action. This document synthesizes the available scientific literature to serve as a foundational resource for researchers in natural product chemistry, mycology, and parasitology, aiming to facilitate further investigation and potential therapeutic development.

Natural Occurrence and Producing Strains

This compound is a naturally occurring prenylated isoindolinone alkaloid. Its discovery was first reported from a fungal strain identified as Aspergillus sp. IMI 337664[1][2]. This strain is described as a "black Aspergillus with pink sclerotia" and has been suggested to be a member of the species Aspergillus fijiensis[3]. More recent literature has also associated the production of this compound with Aspergillus aculeatus, an endophytic fungus isolated from the papaya plant (Carica papaya)[4]. This suggests that the capability to produce this metabolite may be distributed across different species within the diverse Aspergillus genus.

Physicochemical and Biological Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Compound Name | This compound | [1] |

| Synonym(s) | SB202327, PF1378A | [1][2] |

| CAS Number | 199784-50-4 | N/A |

| Molecular Formula | C₂₀H₂₇N₃O₄ | N/A |

| Molecular Weight | 373.45 g/mol | N/A |

| Compound Class | Paraherquamide Indole Alkaloid | [1] |

Table 2: Biological Activity Profile of this compound

| Activity Type | Description | Reference(s) |

| Anthelmintic | Active against parasitic worms (nematodes). | [1] |

| Paralytic | Implied paralytic action against nematodes, consistent with the paraherquamide class. | [5] |

| Plant-parasitic nematode control | Listed as an active ingredient for controlling plant-parasitic nematodes of the Tylenchida order. | [2] |

Experimental Protocols

The following protocols are based on established methodologies for the cultivation of Aspergillus species and the extraction and purification of secondary metabolites, informed by the available literature on aspergillimides and related compounds. The specific details from the original isolation paper by Banks et al. (1997) are not fully available; therefore, these represent generalized yet detailed procedures.

Fermentation of Aspergillus sp. IMI 337664

This protocol describes a typical submerged fermentation process for the production of this compound.

-

Strain Activation and Inoculum Preparation:

-

A cryopreserved vial of Aspergillus sp. IMI 337664 is thawed and used to inoculate Potato Dextrose Agar (PDA) plates.

-

Plates are incubated at 25-28°C for 7-10 days until sufficient sporulation is observed.

-

A spore suspension is prepared by washing the surface of the agar plates with sterile 0.1% (v/v) Tween 80 solution.

-

The spore concentration is determined using a hemocytometer and adjusted to approximately 1 x 10⁷ spores/mL.

-

A seed culture is initiated by inoculating a suitable seed medium (e.g., Potato Dextrose Broth) with the spore suspension and incubating for 48-72 hours at 28°C with shaking at 180 rpm.

-

-

Production Fermentation:

-

The production medium (a complex medium containing a carbon source like glucose or sucrose, a nitrogen source such as yeast extract or peptone, and mineral salts) is prepared and sterilized.

-

The production fermenter is inoculated with 5-10% (v/v) of the seed culture.

-

Fermentation is carried out at 28°C for 10-14 days with controlled aeration and agitation. Parameters such as pH, dissolved oxygen, and nutrient levels may be monitored and controlled to optimize production.

-

Extraction and Purification of this compound

This protocol outlines a multi-step process for isolating the target compound from the fermentation broth.

-

Harvest and Initial Extraction:

-

At the end of the fermentation, the culture broth is harvested.

-

The mycelial mass is separated from the culture filtrate by vacuum filtration.

-

The culture filtrate is extracted three times with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

-

The mycelial mass is also extracted by soaking and sonicating in ethyl acetate or a mixture of ethyl acetate and methanol.

-

-

Solvent Partitioning and Concentration:

-

The organic extracts from both the filtrate and mycelium are combined.

-

The combined extract is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Chromatographic Purification:

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate fractions based on polarity.

-

Reversed-Phase HPLC: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column, using a mobile phase such as a gradient of acetonitrile in water.

-

The purity of the isolated compound is assessed by analytical HPLC and its structure is confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations: Pathways and Workflows

Caption: Experimental workflow for the production and isolation of this compound.

Caption: Proposed biosynthetic pathway for this compound.

Caption: Mechanism of action of this compound on nematode nAChRs.

References

- 1. Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides PMID: 9402989 | MCE [medchemexpress.cn]

- 2. WO2020241702A1 - Plant parasitic nematode controlling agent and plant parasitic nematode controlling method - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. adipogen.com [adipogen.com]

In-Depth Technical Guide to 16-Keto Aspergillimide: Properties, Protocols, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Keto aspergillimide is a fungal metabolite first identified from Aspergillus species, notably Aspergillus japonicus and the strain IMI 337664. It belongs to the aspergillimide class of compounds and has garnered interest within the scientific community for its potential as an anthelmintic agent. This technical guide provides a comprehensive overview of the known physical and chemical properties, detailed experimental protocols for its study, and an examination of its proposed mechanism of action involving nematode signaling pathways.

Physical and Chemical Properties

This compound is a white solid with a complex chemical structure. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₂₀H₂₇N₃O₄ |

| Molecular Weight | 373.46 g/mol |

| Appearance | White solid |

| Melting Point | >300 °C |

| Solubility | Soluble in DMSO, ethanol, and methanol |

| CAS Number | 199784-50-4 |

| Origin | Aspergillus japonicus, Aspergillus strain IMI 337664 |

Experimental Protocols

The following sections detail the methodologies for the fermentation, isolation, and biological evaluation of this compound, primarily based on established protocols for related compounds and what can be inferred from available literature.

Fermentation of Aspergillus strain IMI 337664

A detailed protocol for the fermentation of the producing organism is crucial for obtaining a sufficient yield of this compound.

Workflow for Fermentation:

Caption: Fermentation workflow for this compound production.

Methodology:

-

Seed Culture Preparation: A seed medium, typically containing glucose, yeast extract, and peptone, is inoculated with a spore suspension or mycelial fragments of Aspergillus strain IMI 337664. The culture is incubated at 28°C for 48 hours with agitation to ensure vigorous growth.

-

Production Culture: A larger volume of production medium, which may have a similar composition to the seed medium but can be optimized for secondary metabolite production, is inoculated with the seed culture.

-

Incubation: The production culture is incubated for 7 to 10 days at 28°C with continuous shaking to maintain aeration.

-

Harvesting: After the incubation period, the culture broth, containing both the mycelia and the secreted metabolites, is harvested for extraction.

Isolation and Purification of this compound

The isolation and purification process involves solvent extraction and chromatographic techniques.

Workflow for Isolation and Purification:

Caption: Isolation and purification of this compound.

Methodology:

-

Extraction: The harvested culture broth is extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites, including this compound, into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

High-Performance Liquid Chromatography (HPLC): The fractions containing the compound of interest are pooled and further purified by reversed-phase HPLC using a suitable solvent system, such as a water-acetonitrile gradient, to obtain the pure compound.

In Vitro Anthelmintic Activity Assay

The anthelmintic activity of this compound can be evaluated in vitro against nematode parasites like Trichostrongylus colubriformis.

Methodology:

-

Parasite Culture: Larval stages of T. colubriformis are cultured and harvested.

-

Assay Setup: A known number of larvae are placed in each well of a microtiter plate containing a suitable culture medium.

-

Compound Application: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated at 37°C for a specified period (e.g., 24-72 hours).

-

Evaluation of Activity: The motility and viability of the larvae are assessed microscopically. The concentration of the compound that causes a 50% reduction in motility (IC₅₀) is determined.

Signaling Pathway and Mechanism of Action

While the precise signaling pathway for this compound has not been definitively elucidated, its structural similarity to the paraherquamides strongly suggests a similar mechanism of action. Paraherquamides are known to be antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes.[1][2] These receptors are ligand-gated ion channels crucial for neuromuscular transmission in these organisms.

Proposed Signaling Pathway:

Caption: Proposed antagonism of nematode nAChRs by this compound.

By binding to the nAChRs, this compound likely inhibits the binding of the natural ligand, acetylcholine. This antagonism prevents the opening of the ion channel, thereby blocking the influx of sodium and calcium ions that would normally lead to muscle cell depolarization and contraction. The net effect is a disruption of neuromuscular signaling, resulting in flaccid paralysis of the nematode and its eventual expulsion from the host. This selective action on nematode nAChRs makes it a promising target for the development of new anthelmintic drugs with potentially low toxicity to the host.[1][2]

References

Unveiling the Anthelmintic Potential of 16-Keto Aspergillimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Keto aspergillimide, a novel metabolite isolated from the fungus Aspergillus strain IMI 337664, represents a promising avenue in the search for new anthelmintic agents.[1][2] This technical whitepaper provides a comprehensive overview of the current understanding of this compound's anthelmintic properties, with a focus on its mechanism of action, available efficacy data, and the experimental methodologies used for its evaluation. As a member of the aspergillimide class, this compound is structurally related to the paraherquamides, a group of natural products known for their potent anthelmintic activity.

Mechanism of Action: Cholinergic Antagonism

The primary mechanism of action for the paraherquamide class of compounds, including by extension this compound, is the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes. This blockade of cholinergic neuromuscular transmission leads to a rapid onset of flaccid paralysis in the parasites. This mode of action is distinct from many existing anthelmintics, suggesting a potential role in combating drug-resistant helminth strains. Studies on related paraherquamide compounds have shown that they act as selective competitive antagonists at nematode nAChRs, with a degree of selectivity for parasite receptors over their mammalian counterparts.

The proposed signaling pathway for the anthelmintic action of this compound and related paraherquamides is depicted below:

References

Unlocking the Therapeutic Potential of Novel Aspergillimide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Aspergillus is a prolific source of structurally diverse secondary metabolites, many of which exhibit potent biological activities. Among these, aspergillimide derivatives and related polyketides have emerged as a promising class of compounds with significant therapeutic potential. This in-depth technical guide explores the landscape of novel aspergillimide-like derivatives, focusing on their cytotoxic, antimicrobial, and anti-inflammatory properties. It provides a comprehensive overview of their mechanisms of action, detailed experimental protocols for their evaluation, and a summary of key quantitative data to facilitate comparative analysis and guide future drug discovery efforts.

Biological Activities of Novel Aspergillimide Derivatives

Recent research has unveiled a spectrum of biological activities associated with novel derivatives isolated from various Aspergillus species, including macrolides, polyketides, and other structurally related compounds. These activities range from potent cytotoxicity against cancer cell lines to significant antimicrobial and anti-inflammatory effects.

Cytotoxic and Antiproliferative Activity

A significant body of research has focused on the anticancer potential of Aspergillus-derived compounds. Aspergillide A and B, 14-membered macrolides, have demonstrated cytotoxicity against several tumor cell lines.[1] Notably, a synthetic intermediate of aspergillide A and B showed marked activity against the human leukemia cancer cell line HL-60, with an IC50 value comparable to the clinical drug fludarabine.[1] Further studies on other polyketides, such as versicolactones, have also revealed cytotoxic effects, with versicolactone B exhibiting an IC50 value of 9.4 µM against human pancreatic cancer cells.[2]

The mechanism underlying this cytotoxicity often involves the induction of apoptosis, or programmed cell death. For instance, isosclerone, a compound isolated from the marine-derived fungus Aspergillus fumigatus, has been shown to induce apoptosis in MCF-7 breast cancer cells.[3] This process is often accompanied by cell cycle arrest, a phenomenon where the cell cycle is halted at a specific phase, preventing cell proliferation.[4]

Table 1: Cytotoxicity of Novel Aspergillimide and Related Derivatives

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| Aspergillide A Intermediate | HL-60 (Human Leukemia) | Comparable to Fludarabine | [1] |

| Versicolactone B | Human Pancreatic Cancer | 9.4 µM | [2] |

| Asperulosin A | RAW264.7 (Murine Macrophage) | > 40 µM (for NO inhibition) | [5] |

| Asperulosin C | RAW264.7 (Murine Macrophage) | > 40 µM (for NO inhibition) | [5] |

| Isosclerone | MCF-7 (Human Breast Cancer) | Not specified | [3] |

| Compound 9 (Phenolic C-Glycoside) | RAW264.7 (Murine Macrophage) | 6.0 ± 0.5 μM (for NO inhibition) | [6] |

| Aspergerthinol A | RAW264.7 (Murine Macrophage) | 38.0 µM (for NO inhibition) | [7] |

| Aspergerthinol B | RAW264.7 (Murine Macrophage) | 19.8 µM (for NO inhibition) | [7] |

| Aspergerthinacid A | RAW264.7 (Murine Macrophage) | 46.3 µM (for NO inhibition) | [7] |

| Aspergerthinacid B | RAW264.7 (Murine Macrophage) | 56.6 µM (for NO inhibition) | [7] |

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the discovery of novel antimicrobial agents is of paramount importance. Certain polyketide derivatives from Aspergillus have demonstrated promising antibacterial and antifungal activities. For example, compounds 60 and 61 isolated from Aspergillus ochraceus displayed selective antibacterial activity against Aeromonas hydrophila, Vibrio anguillarum, and Vibrio harveyi with IC50 values ranging from 0.5 to 32.0 µg/mL.[2]

Table 2: Antimicrobial Activity of Novel Aspergillimide and Related Derivatives

| Compound/Derivative | Target Organism | MIC/IC50 Value | Reference |

| Compound 60 | Aeromonas hydrophila | 0.5 - 32.0 µg/mL | [2] |

| Compound 61 | Vibrio anguillarum | 0.5 - 32.0 µg/mL | [2] |

| Compound 61 | Vibrio harveyi | 0.5 - 32.0 µg/mL | [2] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Several compounds derived from Aspergillus have shown potent anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO). Asperulosins A and C, two new polyketides from Aspergillus rugulosa, exhibited significant inhibition of NO production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, with IC50 values of 1.49 ± 0.31 and 3.41 ± 0.85 μM, respectively.[5] Similarly, aspergerthinols A and B, and aspergerthinacids A and B, isolated from Aspergillus sp. CYH26, also demonstrated inhibitory activities against NO production with IC50 values ranging from 19.8 to 56.6 µM.[7] A phenolic C-glycoside derivative, compound 9 , also significantly inhibited nitric oxide production with an IC50 value of 6.0 ± 0.5 μM.[6]

Enzyme Inhibition

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Metabolites from Aspergillus species have been shown to inhibit various enzymes. For instance, aspergones A and B, purified from a marine-derived Aspergillus strain, showed inhibitory effects on α-glucosidase with IC50 values of 2.36 and 1.65 mM, respectively.[2] Furthermore, crude extracts of Aspergillus niveus have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 53.44 ± 1.57 and 48.46 ± 0.41 µg/mL, respectively, suggesting potential applications in neurodegenerative diseases.[8]

Table 3: Enzyme Inhibitory Activity of Novel Aspergillimide and Related Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| Aspergone A | α-glucosidase | 2.36 mM | [2] |

| Aspergone B | α-glucosidase | 1.65 mM | [2] |

| Aspergillus niveus extract | Acetylcholinesterase (AChE) | 53.44 ± 1.57 µg/mL | [8] |

| Aspergillus niveus extract | Butyrylcholinesterase (BuChE) | 48.46 ± 0.41 µg/mL | [8] |

Key Signaling Pathways Modulated by Aspergillimide Derivatives

The biological activities of aspergillimide derivatives are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Induction of Apoptosis via the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating inflammation, immunity, and cell survival.[9][10] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. The compound isosclerone from A. fumigatus has been found to inhibit the NF-κB signaling pathway, leading to the induction of apoptosis.[3] This inhibition is achieved by blocking the activation of IKK (IκB kinase), which in turn prevents the degradation of IκBα and the subsequent translocation of NF-κB (p50/p65) to the nucleus. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, ultimately triggering the caspase cascade and apoptosis.[3]

Caption: Isosclerone-mediated inhibition of the NF-κB pathway leading to apoptosis.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cell proliferation, differentiation, and stress responses.[11] In Aspergillus fumigatus, the MAPK pathways, including the cell wall integrity (CWI) and high-osmolarity glycerol (HOG) pathways, are essential for adaptation to environmental stress and are implicated in virulence.[12] While direct modulation of the MAPK pathway by specific aspergillimide derivatives is an area of ongoing research, it is plausible that some of these compounds exert their biological effects through this pathway. The complexity of MAPK signaling, with its numerous kinases and downstream targets, presents multiple potential points of intervention for these natural products.

Caption: General overview of the MAPK signaling pathway and potential modulation.

Detailed Experimental Protocols

To facilitate the reproducible evaluation of novel aspergillimide derivatives, this section provides detailed methodologies for key in vitro assays.

Cytotoxicity and Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

Materials:

-

96-well microtiter plates

-

Cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the aspergillimide derivatives in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[13]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Apoptosis Detection (Western Blotting for Caspases)

Western blotting is a widely used technique to detect specific proteins in a sample and can be employed to assess the activation of key apoptotic proteins, such as caspases.[17][18][19][20][21]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the aspergillimide derivative for the desired time, then harvest and lyse the cells in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The presence of cleaved forms of caspases or PARP indicates apoptosis.

Anti-inflammatory Activity (Nitric Oxide Assay)

The Griess assay is a common method to measure the production of nitric oxide (NO), a key inflammatory mediator, by cells such as macrophages.[22][23][24][25][26]

Materials:

-

RAW264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS)

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the aspergillimide derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature, protected from light. Then add 50 µL of Griess reagent B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540-550 nm.

-

Data Analysis: Create a standard curve using the sodium nitrite standard solution to quantify the amount of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

Novel aspergillimide derivatives and related polyketides from Aspergillus species represent a rich and largely untapped source of bioactive compounds with significant potential for the development of new therapeutics. Their demonstrated cytotoxic, antimicrobial, and anti-inflammatory activities, coupled with their ability to modulate key signaling pathways such as NF-κB and potentially MAPK, make them attractive lead compounds for drug discovery programs.

Future research should focus on the isolation and structural elucidation of a wider range of these derivatives to expand the structure-activity relationship knowledge base. Further in-depth mechanistic studies are required to fully understand their molecular targets and signaling interactions. The detailed experimental protocols provided in this guide offer a standardized framework for the consistent and reliable evaluation of these promising natural products, paving the way for their potential translation into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Polyketides as Secondary Metabolites from the Genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | New Polyketides With Anti-Inflammatory Activity From the Fungus Aspergillus rugulosa [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Cholinesterase Inhibitors from an Endophytic Fungus Aspergillus niveus Fv-er401: Metabolomics, Isolation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 11. The mitogen-activated protein kinase MpkA of Aspergillus fumigatus regulates cell wall signaling and oxidative stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Aspergillus fumigatus Phosphoproteome Reveals Roles of High-Osmolarity Glycerol Mitogen-Activated Protein Kinases in Promoting Cell Wall Damage and Caspofungin Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. researchhub.com [researchhub.com]

- 16. MTT assay overview | Abcam [abcam.com]

- 17. Apoptosis western blot guide | Abcam [abcam.com]

- 18. Western Blotting Analysis of Apoptosis-Related Proteins [bio-protocol.org]

- 19. Detection of apoptosis-related proteins by western blot [bio-protocol.org]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. youtube.com [youtube.com]

- 22. dovepress.com [dovepress.com]

- 23. mjas.analis.com.my [mjas.analis.com.my]

- 24. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 25. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]

- 26. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Standardized Protocol for the Extraction and Purification of 16-Keto Aspergillimide from Aspergillus Species

Introduction

Aspergillimides are a class of secondary metabolites produced by various species of the Aspergillus fungus, notably Aspergillus wentii. These compounds, including 16-Keto aspergillimide, are of significant interest to researchers in natural product chemistry and drug discovery due to their potential biological activities. This document provides a detailed protocol for the extraction, purification, and preliminary characterization of this compound from fungal cultures. The methodology is based on established techniques for the isolation of alkaloid-like secondary metabolites from fungal sources.

Target Audience

This protocol is intended for researchers, scientists, and drug development professionals with experience in natural product chemistry, microbiology, and analytical chemistry.

Experimental Protocols

Fungal Cultivation and Fermentation

A pure strain of a known this compound-producing Aspergillus species is required.

Materials:

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks and incubator

Procedure:

-

Inoculate the Aspergillus strain onto PDA plates and incubate at 25-28°C for 7-10 days until sporulation is observed.

-

Prepare a spore suspension by adding sterile water with a surfactant (e.g., 0.1% Tween 80) to the mature culture plate and gently scraping the surface.

-

Determine the spore concentration using a hemocytometer.

-

Inoculate a series of flasks containing sterile PDB with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL.

-

Incubate the liquid cultures at 25-28°C for 14-21 days with shaking (150 rpm) to ensure proper aeration and prevent clumping of the mycelia.

Extraction of Crude Secondary Metabolites

This step aims to separate the secondary metabolites from the fungal biomass and culture medium.

Materials:

-

Cheesecloth or Miracloth

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration through several layers of cheesecloth.

-

Combine the mycelial biomass and the culture filtrate for extraction.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the combined culture material. Agitate vigorously for 30 minutes. This process should be repeated three times to ensure exhaustive extraction.[1][2]

-

Pool the organic (ethyl acetate) layers and dry them over anhydrous sodium sulfate to remove any residual water.

-

Concentrate the dried ethyl acetate extract under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

A multi-step chromatographic approach is employed to isolate the target compound from the crude extract.

3.1. Silica Gel Column Chromatography (Initial Fractionation)

Materials:

-

Silica gel (for column chromatography)

-

Glass column

-

Hexane, ethyl acetate, methanol (or other suitable solvents)

-

Fraction collector and test tubes

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a stepwise gradient of increasing solvent polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.

-

Collect fractions of a defined volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Combine fractions that show a similar TLC profile.

3.2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

-

Preparative HPLC system with a suitable detector (e.g., UV-Vis)

-

C18 reverse-phase preparative column

-

Acetonitrile, water (HPLC grade)

-

0.1% Formic acid or Trifluoroacetic acid (optional, as a modifier)

Procedure:

-

Dissolve the semi-purified fraction containing the target compound in a suitable solvent (e.g., methanol).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Perform preparative HPLC using a C18 column and a gradient elution method, typically with a mobile phase consisting of water and acetonitrile, both potentially containing a small amount of acid to improve peak shape.[3]

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction by analytical HPLC.

-

Remove the solvent from the purified fraction under reduced pressure to obtain the pure compound.

Data Presentation

The following table summarizes hypothetical quantitative data from a representative extraction and purification of this compound.

| Parameter | Value |

| Fungal Culture Volume | 10 L |

| Dry Mycelial Weight | 150 g |

| Crude Extract Yield | 5.2 g |

| Semi-purified Fraction Yield (Post-Silica Gel Column) | 850 mg |

| Final Yield of Pure this compound (Post-HPLC) | 45 mg |

| Purity (by analytical HPLC) | >98% |

| Retention Time (Analytical HPLC) | 12.5 min |

| Molecular Weight (by MS) | To be determined |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Caption: Logical flow of the multi-step purification process.

References

Application Notes and Protocols for the Detection of 16-Keto Aspergillimide

This document provides detailed application notes and protocols for the analytical determination of 16-Keto aspergillimide using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The provided methodologies are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a fungal metabolite of interest, and its accurate detection and quantification are crucial in various research and development settings. This document outlines a robust UHPLC-MS/MS method for the analysis of this compound.

UHPLC-MS/MS Method for this compound

This method is based on a validated multi-target approach for the determination of various fungal metabolites.

Principle

The method utilizes reversed-phase UHPLC for the chromatographic separation of this compound from other matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocol

2.2.1. Sample Preparation (Extraction)

A simple "dilute-and-shoot" extraction procedure is employed, suitable for various sample matrices.

-

Weigh 5 g of the homogenized sample into a 50 mL polypropylene tube.

-

Add 20 mL of extraction solvent (acetonitrile/water/acetic acid, 79:20:1, v/v/v).

-

Extract the sample by shaking on a rotary shaker for 90 minutes at room temperature.

-

Allow the solid residue to settle for a few minutes.

-

Transfer an aliquot of the raw extract into an HPLC vial.

-

Dilute the extract with an equal volume of acetonitrile/water/acetic acid (20:79:1, v/v/v).

-

Inject 5 µL of the diluted extract into the UHPLC-MS/MS system.

2.2.2. UHPLC-MS/MS Instrumentation and Conditions

-

UHPLC System: Agilent 1290 Infinity UHPLC system or equivalent.

-

Mass Spectrometer: 6460 Triple Quadrupole mass spectrometer or equivalent.

-

Column: ZORBAX Eclipse Plus C18 Rapid Resolution High Definition (150 × 2.1 mm, 1.8 µm).

-

Column Temperature: 25 °C.

-

Mobile Phase:

-

Eluent A: Methanol/water/acetic acid (10:89:1, v/v/v) with 5 mM ammonium acetate.

-

Eluent B: Methanol/water/acetic acid (97:2:1, v/v/v) with 5 mM ammonium acetate.

-

-

Flow Rate: 250 µL/min.

-

Gradient: The gradient should be optimized to ensure sufficient separation of this compound from other analytes. A flattened gradient profile is recommended for better resolution.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Detection: Dynamic Multiple Reaction Monitoring (dMRM).

Quantitative Data

The following table summarizes the mass spectrometric parameters for the detection of this compound.[1]

| Analyte | Retention Time (min) | Precursor Ion [M+H]+ (m/z) | Product Ion 1 (m/z) (Collision Energy) | Product Ion 2 (m/z) (Collision Energy) |

| This compound | 13.1 | 374 | 313 (36) | 315 (28) |

Note: The collision energies are provided in parentheses.

Visualizations

Experimental Workflow for UHPLC-MS/MS Analysis

Caption: Workflow for the UHPLC-MS/MS analysis of this compound.

Discussion

The presented UHPLC-MS/MS method offers a sensitive and selective approach for the determination of this compound. The simple extraction procedure allows for high sample throughput. The use of a sub-2-μm particle column provides excellent chromatographic resolution. The dMRM mode ensures optimal sensitivity for quantification. This method has been successfully applied to the analysis of fungal metabolites in complex matrices such as almonds, hazelnuts, peanuts, and pistachios.[1]

For accurate quantification, it is recommended to use matrix-matched calibration curves to compensate for any potential matrix effects (signal suppression or enhancement). The method validation should include the determination of parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (as apparent recovery), and precision (repeatability and intermediate precision).

References

Application Notes and Protocols for Culturing Aspergillus japonicus for 16-Keto Aspergillimide Production

Introduction

Aspergillus japonicus, a filamentous fungus, is known to produce a variety of secondary metabolites with potential pharmaceutical applications. Among these, aspergillimides, a class of alkaloids characterized by a unique spirosuccinimide ring system, have garnered interest. 16-Keto aspergillimide is a derivative of this class. This document provides a detailed guide for the cultivation of Aspergillus japonicus with the aim of producing this compound. It includes recommended culture conditions, detailed experimental protocols, and a proposed biosynthetic pathway.

Optimal Culture Conditions for Aspergillus japonicus

The optimal conditions for the production of a specific secondary metabolite can vary significantly and must be determined empirically. Based on studies of Aspergillus species, the following ranges are recommended as a starting point for the optimization of this compound production.

Table 1: Recommended Starting Parameters for Aspergillus japonicus Cultivation

| Parameter | Recommended Range | Notes |

| Temperature | 25-30°C | Growth is generally observed between 24-37°C, but secondary metabolite production is often favored at slightly lower temperatures.[1] |

| pH | 5.0 - 6.5 | The initial pH of the culture medium can significantly influence mycelial growth and metabolite production. An acidic to neutral pH is generally favorable for Aspergillus species.[1] |

| Agitation | 150 - 200 rpm | For submerged fermentation, adequate agitation is crucial for oxygen transfer and nutrient distribution. |

| Incubation Time | 7 - 14 days | Secondary metabolite production typically occurs in the stationary phase of fungal growth. |

| Carbon Source | Glucose, Sucrose, Maltose | The choice and concentration of the carbon source can dramatically affect the yield of secondary metabolites. |

| Nitrogen Source | Peptone, Yeast Extract, Ammonium Sulfate | Organic nitrogen sources often enhance the production of secondary metabolites. |

Experimental Protocols

Strain Maintenance and Inoculum Preparation

Objective: To maintain a pure culture of Aspergillus japonicus and prepare a standardized spore suspension for inoculation.

Materials:

-

Aspergillus japonicus culture

-

Potato Dextrose Agar (PDA) plates

-

Sterile distilled water

-

Tween 80 (0.05% v/v, sterile)

-

Hemocytometer

-

Sterile cotton swabs

Protocol:

-

Streak the Aspergillus japonicus culture onto PDA plates.

-

Incubate the plates at 28°C for 5-7 days, or until sufficient sporulation is observed.

-

Harvest the spores by gently scraping the surface of the agar with a sterile loop or by washing the surface with a sterile solution of 0.05% Tween 80 in distilled water.

-

Filter the spore suspension through sterile glass wool to remove mycelial fragments.

-

Determine the spore concentration using a hemocytometer.

-

Adjust the spore concentration to 1 x 10^6 spores/mL with sterile distilled water. This will serve as the inoculum.

Submerged Fermentation for this compound Production

Objective: To cultivate Aspergillus japonicus in a liquid medium to promote the production of this compound.

Materials:

-

Production Medium (see Table 2 for a suggested composition)

-

250 mL Erlenmeyer flasks

-

Cotton plugs

-

Autoclave

-

Shaking incubator

-

Aspergillus japonicus spore suspension (1 x 10^6 spores/mL)

Table 2: Suggested Production Medium Composition

| Component | Concentration (g/L) |

| Glucose | 40 |

| Peptone | 10 |

| Yeast Extract | 5 |

| KH2PO4 | 1 |

| MgSO4·7H2O | 0.5 |

| Trace element solution | 1 mL |

Protocol:

-

Prepare the production medium according to the composition in Table 2.

-

Dispense 50 mL of the medium into each 250 mL Erlenmeyer flask.

-

Plug the flasks with cotton and sterilize by autoclaving at 121°C for 15 minutes.

-

After cooling to room temperature, inoculate each flask with 1 mL of the Aspergillus japonicus spore suspension.

-

Incubate the flasks in a shaking incubator at 28°C and 180 rpm for 10 days.

-

Withdraw samples periodically (e.g., every 24 hours after day 5) to monitor growth and product formation.

Extraction of this compound

Objective: To extract the secondary metabolites, including this compound, from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

-

Anhydrous sodium sulfate

Protocol:

-

Separate the fungal biomass from the fermentation broth by filtration or centrifugation.

-

Extract the cell-free supernatant twice with an equal volume of ethyl acetate in a separatory funnel.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Store the crude extract at -20°C for further analysis.

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in the crude extract.

Note: As a specific method for this compound is not available, a general method for the analysis of succinimide-containing compounds should be adapted and validated.[2][3]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase (example):

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

Gradient Elution (example):

-

Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions.

Protocol:

-

Prepare a standard stock solution of purified this compound (if available) of known concentration.

-

Create a calibration curve by preparing a series of dilutions of the standard stock solution.

-

Dissolve a known amount of the crude extract in the mobile phase.

-

Inject the standards and the sample onto the HPLC system.

-

Monitor the elution profile at a suitable wavelength (e.g., based on the UV-Vis spectrum of the compound) or by mass spectrometry.

-

Identify the peak corresponding to this compound based on its retention time and/or mass-to-charge ratio compared to the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualization of Pathways and Workflows

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates a plausible, though not experimentally verified, biosynthetic pathway for this compound in Aspergillus japonicus. The pathway is hypothesized based on the known biosynthesis of related spirosuccinimide alkaloids.

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Production and Analysis

The following diagram outlines the overall experimental workflow from fungal culture to the quantification of the target compound.

Caption: Workflow for this compound production.

Signaling Pathway for Secondary Metabolite Production

This diagram illustrates a generalized signaling pathway that can influence secondary metabolite production in Aspergillus species. Environmental signals are transduced through various kinases, ultimately affecting gene expression.

Caption: Generalized signaling pathway for secondary metabolism.

References

- 1. Effect of temperature, water activity, and pH on growth and production of ochratoxin A by Aspergillus niger and Aspergillus carbonarius from Brazilian grapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Designing a Bioassay for 16-Keto Aspergillimide Activity

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a broad spectrum of biological activities.[1][2] The genus Aspergillus is particularly known for producing a plethora of bioactive compounds, including polyketides, peptides, and alkaloids, which have demonstrated cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] 16-Keto aspergillimide is a putative novel secondary metabolite isolated from a marine-derived Aspergillus species. Its chemical structure suggests potential for various biological activities.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and implement a series of bioassays to elucidate the biological activity of this compound. The protocols outlined below are designed to screen for cytotoxic, anti-inflammatory, and antimicrobial activities, which are common among fungal secondary metabolites.[1][6]

General Workflow for Bioassay-Guided Characterization

The overall process for characterizing the bioactivity of this compound follows a logical progression from initial screening to more specific mechanistic studies. The workflow is designed to efficiently identify and characterize the compound's primary biological effects.

Caption: Figure 1: General Bioassay Workflow.

Experimental Protocols

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a common and reliable method for initial cytotoxicity screening of novel compounds.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Culture:

-

Select a panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) for comparison.

-

Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5%.

-

Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Data Presentation:

| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| HeLa | 15.2 ± 1.8 | 0.8 ± 0.1 |

| MCF-7 | 25.6 ± 2.5 | 1.2 ± 0.2 |

| A549 | 38.1 ± 3.1 | 1.5 ± 0.3 |

| HEK293 | > 100 | 5.3 ± 0.6 |

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of NO. The Griess reagent is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.

Protocol:

-

Cell Culture:

-

Use a murine macrophage cell line such as RAW 264.7.

-

Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Assay Procedure:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (0.1 µM to 100 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

-

Data Presentation:

| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control | - | 1.2 ± 0.2 | - |

| LPS (1 µg/mL) | - | 45.8 ± 3.5 | 0 |

| This compound + LPS | 1 | 42.1 ± 3.1 | 8.1 |

| This compound + LPS | 10 | 25.3 ± 2.4 | 44.8 |

| This compound + LPS | 50 | 10.7 ± 1.5 | 76.6 |

| Dexamethasone + LPS | 10 | 5.4 ± 0.9 | 88.2 |

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.